molecular formula C9H9BrN2O4S B1380991 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide CAS No. 1449412-80-9

4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide

Cat. No. B1380991
CAS RN: 1449412-80-9
M. Wt: 321.15 g/mol
InChI Key: KHIYLDKUMPVDIV-UHFFFAOYSA-N
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Description

“4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide” is an organic compound synthesized from the sulfonamide family. It has a CAS Number of 1449412-80-9 . The compound has a molecular weight of 321.15 .


Synthesis Analysis

The synthesis of “4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide” involves the reaction of cyclopropylamine with 4-bromo-3-nitrobenzenesulfonyl chloride . The reaction is carried out in dichloromethane at room temperature . After the reaction is complete, the mixture is neutralized with 6N HCl and extracted with dichloromethane . The residue is then purified by flash column chromatography to afford the intermediate .


Molecular Structure Analysis

The InChI code for “4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide” is 1S/C9H9BrN2O4S/c10-8-4-3-7 (5-9 (8)12 (13)14)17 (15,16)11-6-1-2-6/h3-6,11H,1-2H2 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide” has a molecular weight of 321.15 .

Scientific Research Applications

Chemical Transformations and Synthesis

  • Solid-Phase Synthesis Applications : Polymer-supported benzenesulfonamides, prepared from primary amines and nitrobenzenesulfonyl chloride, are used as key intermediates in various chemical transformations. These include unusual rearrangements to yield diverse privileged scaffolds (Fülöpová & Soural, 2015).
  • N-Acylation Reagents : N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides have been developed as chemoselective N-acylation reagents, showcasing their utility in selective protection and acylation of primary amines (Ebrahimi et al., 2015).
  • Amine Synthesis : The 4-cyanobenzenesulfonamides of secondary amines can be cleaved to parent amines under specific conditions, showing their potential in amine synthesis (Schmidt et al., 2017).

Biofilm Inhibition

  • Bacterial Biofilm Inhibition : Synthesized derivatives of nitrobenzenesulfonamides showed inhibitory action against biofilms of Escherichia coli and Bacillus subtilis (Abbasi et al., 2020).

Other Applications

  • Micellar Solutions Studies : Studies on reactions in micellar solutions involving nitrobenzenesulfonamides provide insights into the kinetic effects and structural transitions in these environments (Graciani et al., 2008).
  • Spectroscopic Analysis : The structural and vibrational properties of nitrobenzenesulfonamides have been characterized using spectroscopic techniques, contributing to our understanding of their molecular conformation (Karabacak et al., 2012).

properties

IUPAC Name

4-bromo-N-cyclopropyl-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O4S/c10-8-4-3-7(5-9(8)12(13)14)17(15,16)11-6-1-2-6/h3-6,11H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHIYLDKUMPVDIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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